molecular formula C6H12O3 B1294576 Propyl lactate CAS No. 616-09-1

Propyl lactate

Cat. No.: B1294576
CAS No.: 616-09-1
M. Wt: 132.16 g/mol
InChI Key: ILVGAIQLOCKNQA-UHFFFAOYSA-N
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Description

Propyl lactate, also known as propyl 2-hydroxypropanoate, is an organic compound with the chemical formula C6H12O3. It is an ester formed from lactic acid and propanol. This compound is known for its pleasant fruity odor and is commonly used as a solvent in various industrial applications .

Mechanism of Action

Target of Action

Propyl lactate, a derivative of lactic acid, primarily targets the metabolic pathways in cells . It plays a dual role as an energy supply substrate and a signaling molecule .

Mode of Action

This compound interacts with its targets by acting as a signaling molecule to activate downstream signaling transduction pathways by specific receptors, inducing the expression of immediate early genes and cerebral angiogenesis . It also serves as an energy supply substrate, where it is taken up by cells and used as an important supplement to their energy metabolism substrates .

Biochemical Pathways

This compound affects the glycolysis pathway, where it is produced in the cytosol from pyruvate . It is also involved in the astrocyte-neuron lactate shuttle, a process where astrocytes uptake circulating glucose or degrade glycogen for glycolysis to produce lactate, which is then released into the extracellular space . Neurons can uptake this extracellular lactate as an important supplement to their energy metabolism substrates .

Pharmacokinetics

The pharmacokinetics of this compound, like other prodrugs, involves absorption, distribution, metabolism, and excretion (ADME) . .

Result of Action

The action of this compound results in enhanced synaptic activity and energy transfer, showing tight metabolic coupling . It also induces the expression of immediate early genes and cerebral angiogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . For instance, in the case of lactic acid bacteria, the pH of the growth environment is often low enough that significant amounts of lactic acid, from which this compound is derived, are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl lactate can be synthesized through the esterification of lactic acid with propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Lactic Acid+PropanolPropyl Lactate+Water\text{Lactic Acid} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Propanol→Propyl Lactate+Water

Industrial Production Methods: In industrial settings, this compound is often produced using a two-step method involving the ester exchange reaction of lactide with propanol. This method yields high-purity this compound and involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Propyl lactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to lactic acid and propanol.

    Oxidation: this compound can be oxidized to produce lactic acid and other oxidation products.

    Reduction: Although less common, this compound can be reduced to form propyl alcohol and other reduced products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Scientific Research Applications

Propyl lactate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

propyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGAIQLOCKNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049334
Record name Propanoic acid,2-hydroxy-,propylester
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-09-1
Record name Propyl lactate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl lactate, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, propyl ester
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Record name Propanoic acid,2-hydroxy-,propylester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl lactate
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Record name PROPYL LACTATE, (±)-
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Synthesis routes and methods

Procedure details

To 50 ml of benzene were added 13.0 g (100 m-mol) of propyl pyruvate, 1 mg of rhodium 1,5-cyclooctadiene chloride complex compound and 3.1 mg (0.0055 m-mol) of (2S,4S)-N-tert-butoxy-carbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine (BCPM) obtained in Example 4. An autoclave equipped with a stirrer, a pressure gauge and a thermometer was charged with the above mixture and a treatment was carried out in the same manner as described in Example 13 whereby 12.7 g (yield: 96.2%) of propyl lactate was obtained. [α]D =+10.5° (optical yield: 87%).
Quantity
13 g
Type
reactant
Reaction Step One
Name
(2S,4S)-N-tert-butoxy-carbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Propyl Lactate and where is it found?

A1: this compound is an ester commonly found in various alcoholic beverages and used as a green solvent in industries. It is naturally present in beer [] and tequila [], with particularly high concentrations found in tequila, contributing to its aroma profile []. It has been detected in Chinese Baijiu, a type of Chinese liquor, where it was identified as an odor-active component [].

Q2: Can you describe the molecular characteristics of this compound?

A2: this compound is an ester with the molecular formula C6H12O3 []. While the provided research articles do not explicitly state the molecular weight or spectroscopic data, these can be easily derived from the molecular formula and existing chemical databases.

Q3: How is this compound synthesized?

A3: this compound can be synthesized through a two-step ester exchange reaction using lactide and propyl alcohol []. This method, involving polycondensation of lactic acid followed by depolymerization and refining, yields high-purity this compound suitable for various applications [].

Q4: What are the applications of this compound as a solvent?

A4: this compound is considered a green solvent, often favored over petroleum-derived alternatives due to its renewable nature []. It finds applications in the pharmaceutical, food, and agricultural industries [].

Q5: Can this compound be produced from renewable sources?

A5: Yes, this compound can be synthesized from poly(lactic acid) through a process called alcoholysis []. This process, catalyzed by a Zinc complex, involves reacting poly(lactic acid) with propanol to yield this compound []. This method holds promise for recycling end-of-life poly(lactic acid), contributing to a circular economy [].

Q6: How does the chain length of chiral solvents affect the solubility of compounds like Mandelic acid and N-Methylephedrine?

A6: Research shows that increasing the carbon chain length of chiral solvents like (S)-methyl lactate, (S)-propyl lactate, and (S)-butyl lactate generally leads to decreased solubility of compounds like Mandelic acid [, , ] and N-Methylephedrine [, ]. This decrease in solubility is attributed to the increasing hydrophobic nature of the solvent as the carbon chain lengthens.

Q7: Are there any studies on the solute-solvent interactions of this compound with other compounds?

A7: Yes, studies have investigated the interactions of this compound with compounds like Mandelic acid. Techniques such as 1H NMR and Raman spectroscopy, alongside molecular modeling calculations, have been employed to characterize these interactions in the liquid phase [].

Q8: Can this compound be used in the fabrication of materials?

A8: Yes, research indicates that this compound can be used as a solvent in the electrospinning process to produce microfibrous mats of polymers like PIM-EA-TB []. By adjusting the ratio of this compound in a binary solvent system, the morphology and properties of the resulting fibers can be controlled, opening possibilities for applications in breathable/waterproof materials [].

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